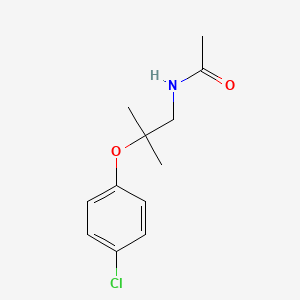
Acetamide, N-(2-(p-chlorophenoxy)-2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(p-chlorophenoxy)-2-methylpropyl)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(p-chlorophenoxy)-2-methylpropyl)- typically involves the reaction of p-chlorophenol with an appropriate acylating agent, followed by the introduction of the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize safety and environmental considerations, employing techniques to minimize waste and emissions.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-(p-chlorophenoxy)-2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-(p-chlorophenoxy)-2-methylpropyl)- finds extensive applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(p-chlorophenoxy)-2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions lead to various biological effects, including changes in cellular metabolism and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Clofibric Acid: Known for its use as a lipid-lowering agent.
2-(p-Chlorophenoxy)-2-methylpropionic Acid: Shares structural similarities and is used in herbicide formulations.
p-Chlorophenoxyisobutyric Acid: Another compound with similar structural features, used in plant growth regulation.
Uniqueness
Acetamide, N-(2-(p-chlorophenoxy)-2-methylpropyl)- stands out due to its specific combination of functional groups, which imparts unique reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
88222-07-5 |
|---|---|
Fórmula molecular |
C12H16ClNO2 |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenoxy)-2-methylpropyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-9(15)14-8-12(2,3)16-11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3,(H,14,15) |
Clave InChI |
FCLYYGPEWGPVSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(C)(C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


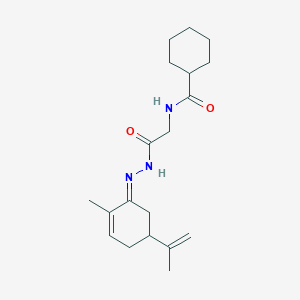

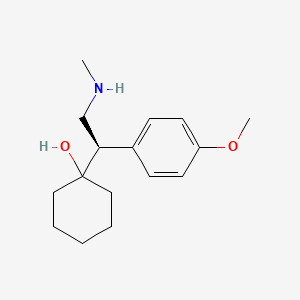
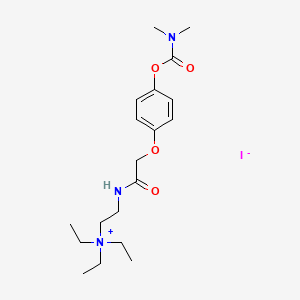
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)



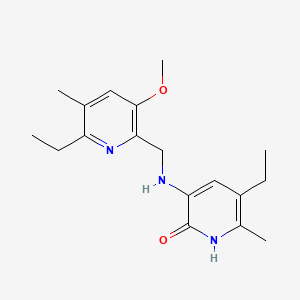
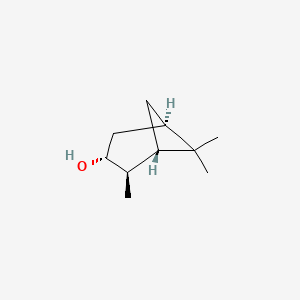

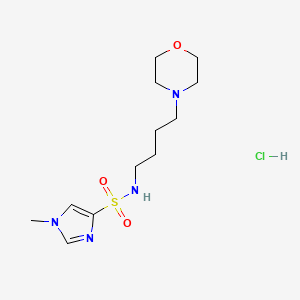
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)
